

Application Notes & Protocols: Preparation of Nickel Oxide Nanoparticles from Nickel Carbonate Precursor

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Compound of Interest

Compound Name: Nickel carbonate

Cat. No.: B3432777

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel oxide (NiO) nanoparticles are attracting significant interest across various scientific disciplines, including catalysis, energy storage, and biomedical applications.[1][2] In the realm of drug development, NiO nanoparticles serve as promising carriers for targeted drug delivery, leveraging their unique physicochemical properties for enhanced therapeutic efficacy.[1][2] This document provides a detailed protocol for the synthesis of NiO nanoparticles through the thermal decomposition of a **nickel carbonate** precursor. The method is cost-effective, scalable, and allows for the control of particle size through the modulation of calcination temperature.

Overview of the Synthesis Pathway

The synthesis of nickel oxide nanoparticles from a **nickel carbonate** precursor is a two-step process. The first step involves the precipitation of a **nickel carbonate** precursor from a solution of a nickel salt (e.g., nickel nitrate) and a carbonate source (e.g., ammonium carbonate). The second step is the thermal decomposition (calcination) of the **nickel carbonate** precursor to yield nickel oxide nanoparticles. The overall chemical transformation can be summarized as follows:

- Precipitation: $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O} + (\text{NH}_4)_2\text{CO}_3 \rightarrow \text{NiCO}_3\downarrow + 2\text{NH}_4\text{NO}_3 + 6\text{H}_2\text{O}$

- Calcination: $\text{NiCO}_3(\text{s}) \rightarrow \text{NiO}(\text{s}) + \text{CO}_2(\text{g})$ [3]

This method is advantageous due to its simplicity and the use of readily available and inexpensive starting materials.[4]

Experimental Protocols

Materials and Equipment

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Deionized water
- Ethanol

Equipment:

- Beakers
- Magnetic stirrer with stir bar
- Buchner funnel and filter paper
- Drying oven
- Tube furnace or muffle furnace
- Mortar and pestle

Protocol 1: Synthesis of Nickel Carbonate Precursor

This protocol details the chemical precipitation of the **nickel carbonate** precursor.

- Prepare Reactant Solutions:

- Prepare a 0.5 M solution of nickel(II) nitrate hexahydrate by dissolving the appropriate amount in deionized water.
- Prepare a 0.5 M solution of ammonium carbonate by dissolving the appropriate amount in deionized water.
- Precipitation:
 - Place a beaker containing the nickel(II) nitrate solution on a magnetic stirrer.
 - Slowly add the ammonium carbonate solution dropwise to the nickel(II) nitrate solution while stirring continuously.
 - A light green precipitate of **nickel carbonate** will form.
 - Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.
- Washing and Filtration:
 - Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.
 - Wash the precipitate several times with deionized water to remove any unreacted salts.
 - Follow with a final wash with ethanol to aid in drying.
- Drying:
 - Carefully transfer the filtered **nickel carbonate** precursor to a watch glass or petri dish.
 - Dry the precursor in a drying oven at 80-100°C for 12-24 hours, or until a constant weight is achieved.
- Characterization (Optional):
 - The dried **nickel carbonate** precursor can be characterized using techniques such as X-ray Diffraction (XRD) to confirm its crystalline phase and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Protocol 2: Synthesis of Nickel Oxide Nanoparticles via Calcination

This protocol describes the thermal decomposition of the **nickel carbonate** precursor to obtain nickel oxide nanoparticles.

- Preparation of Precursor:
 - Grind the dried **nickel carbonate** precursor into a fine powder using a mortar and pestle.
- Calcination:
 - Place the powdered **nickel carbonate** precursor in a ceramic crucible.
 - Transfer the crucible to a tube furnace or muffle furnace.
 - Heat the sample in air to the desired calcination temperature (e.g., 350°C, 450°C, or 550°C) at a heating rate of 5-10°C/min.
 - Hold the sample at the target temperature for 2-4 hours. The thermal decomposition of basic **nickel carbonate** is reported to occur in two steps, with the evolution of H₂O and CO₂.^[2]
- Cooling and Collection:
 - Allow the furnace to cool down naturally to room temperature.
 - Carefully remove the crucible containing the final product, which should be a dark gray or black powder.
 - The resulting powder is nickel oxide nanoparticles.
- Characterization:
 - The synthesized nickel oxide nanoparticles should be characterized to determine their physicochemical properties. Recommended techniques include:
 - XRD: To determine the crystal structure and average crystallite size.

- Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.
- Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.
- Thermogravimetric Analysis (TGA): To confirm the complete decomposition of the precursor. TGA results show a significant weight loss around 350°C, indicating the conversion of **nickel carbonate** to nickel oxide.[5]

Data Presentation

The properties of the synthesized nickel oxide nanoparticles are highly dependent on the calcination temperature. The following tables summarize the expected quantitative data based on literature findings.

Table 1: Effect of Calcination Temperature on NiO Nanoparticle Properties

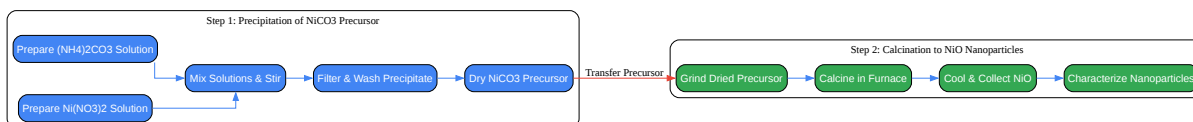
Calcination Temperature (°C)	Average Crystallite Size (nm)
300	~4.97[6]
350	~41[7][8]
400	-
450	-
500	~17.8[6]
550	-
650	>100[7][8]
700	~17.8[6]

Table 2: Physicochemical Properties of Synthesized Nickel Oxide (NiO)

Property	Typical Value/Description
Chemical Formula	NiO
Crystal Structure	Cubic (face-centered)
Appearance	Dark gray to black powder
Molar Mass	74.69 g/mol
Density	6.67 g/cm ³
Melting Point	1955 °C

Visualizations

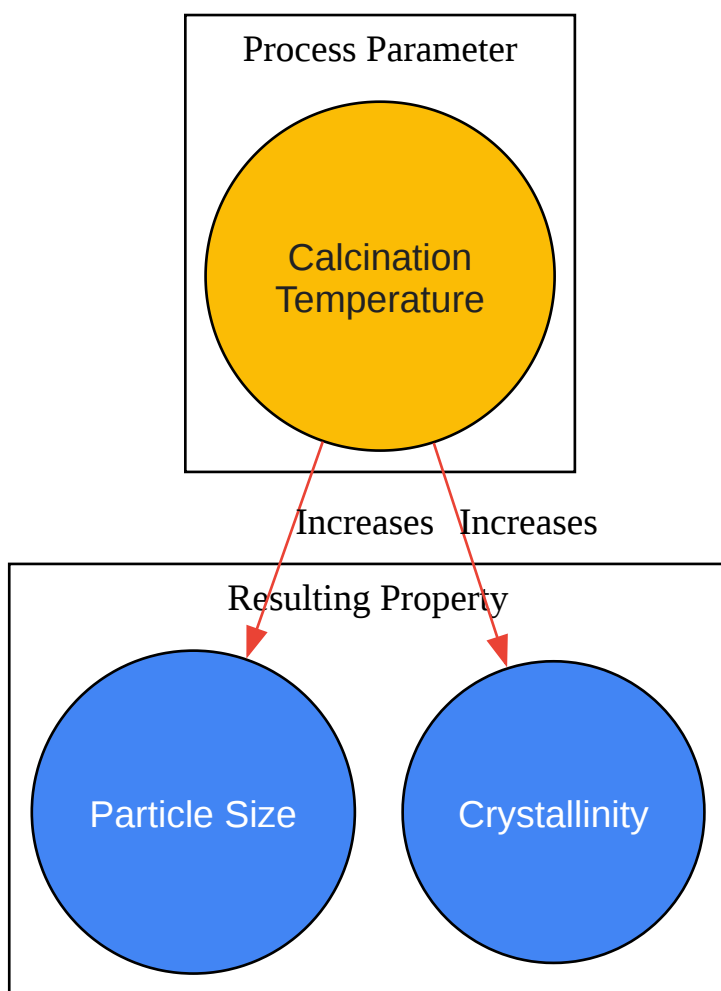
Diagram 1: Experimental Workflow for NiO Nanoparticle Synthesis



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Caption: Workflow for NiO nanoparticle synthesis.

Diagram 2: Logical Relationship of Calcination Temperature and Particle Size



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Caption: Effect of calcination on NiO properties.

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